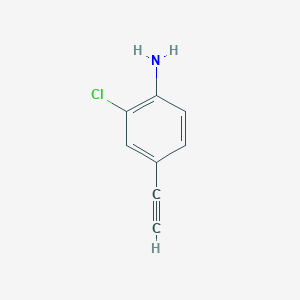
2-Chloro-4-ethynylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethynylaniline (CEA) is an organic compound that is widely used in various industries and research fields. It has a molecular formula of C8H6ClN and a molecular weight of 151.59 .
Synthesis Analysis
The synthesis of 2-Chloro-4-ethynylaniline and similar compounds often involves the use of a flavin-dependent monooxygenase, which catalyzes the stoichiometric removal of the nitro group, producing 4-Amino-3-Chlorophenol . This is followed by an aniline dioxygenase-catalyzed reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-ethynylaniline is characterized by a non-centrosymmetric space group P1 with lattice parameters a = 3.7755(2) Å, b = 13.5798(7) Å, c = 28.554(1) Å, α = 89.503(4)°, β = 88.612(4)° and γ = 86.402(4)° .Physical And Chemical Properties Analysis
2-Chloro-4-ethynylaniline has a molecular weight of 151.59 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Synthesis of Polysubstituted Indoles and Quinolines : 2-Ethynylaniline derivatives are used in the synthesis of polyfunctionalized indoles and polysubstituted quinolines. Different substituents on the terminal alkyne lead to a switch from intramolecular cyclization to intermolecular dimerization, revealing its versatility in organic synthesis (Sakai et al., 2008).
Electrochemical Synthesis of Diazine Compounds : The electrochemical oxidation of 4-ethynylaniline in buffer solutions facilitates the synthesis of diazine compounds. This process shows potential for biological applications, including antibiotic activity, as demonstrated by molecular docking studies (Mehrdadian et al., 2021).
Synthesis of Aminoquinolines and Indoloquinolines : Palladium-catalyzed reactions of 2-ethynylanilines with isocyanides have been used to synthesize 4-halo-2-aminoquinolines and various 6H-indoloquinolines. This illustrates its role in creating complex heterocyclic compounds (Liu et al., 2013).
Development of Electro-Optical Materials : Poly(4-ethynylaniline) has been synthesized and characterized for its electro-optical properties. The material shows promising photoluminescence and could have applications in the field of materials science (Gui et al., 2006).
Synthesis of Indoles and Nitrogen Heterocycles : The compound is used in the synthesis of indoles and nitrogen heterocycles bearing aminomethyl groups. These syntheses are important for creating biologically active molecules and advancing heterocyclic chemistry (Ohta et al., 2009).
Electrochemical Synthesis of Triazoles : 4-Ethynylaniline undergoes electrochemical oxidation in the presence of sodium azide, leading to the formation of triazoles. This non-catalytic synthesis method at room temperature is a notable advancement in organic synthesis (Khazalpour et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Chloro-4-ethynylaniline (CEA) is an organic compound that is widely used in various industries and research fields
Mode of Action
This inhibits the growth of tumor cells and induces their apoptosis .
Action Environment
For instance, CEA should be used in a well-ventilated area and contact with skin, inhalation, or ingestion should be avoided .
Eigenschaften
IUPAC Name |
2-chloro-4-ethynylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJRKZUOVFCSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethynylaniline | |
CAS RN |
950601-93-1 |
Source


|
| Record name | 2-chloro-4-ethynylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

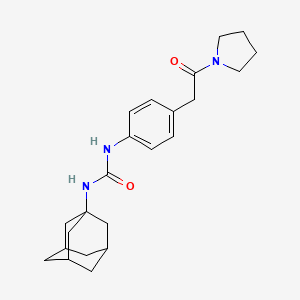
![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2474487.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2474488.png)
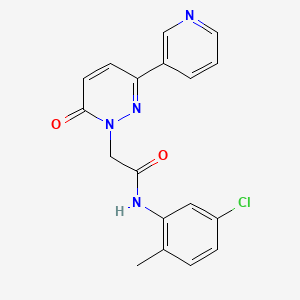
![2-[(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2474491.png)
![Acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]amino]acetate](/img/structure/B2474492.png)
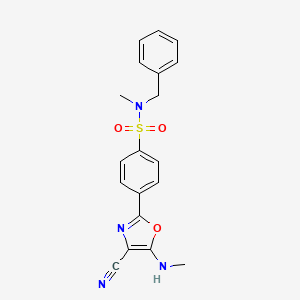
![[1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![1-(2,6-dimethylmorpholino)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2474498.png)
![2-Oxo-2-phenylethyl 4-{[(furan-2-yl)methyl]sulfamoyl}benzoate](/img/structure/B2474502.png)
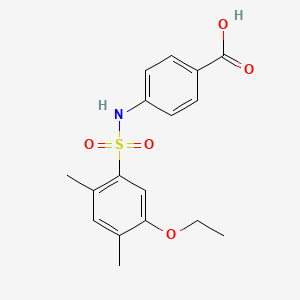
![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2474504.png)
![ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2474505.png)